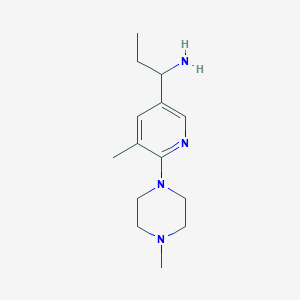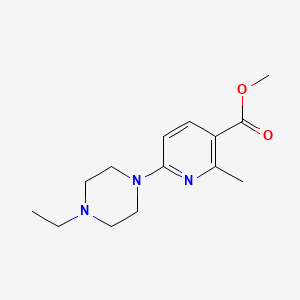
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-(4-Ethylpiperazin-1-yl)-2-methylnicotinat ist eine Verbindung, die zur Klasse der Nicotinate gehört, welche Derivate der Nicotinsäure sind. Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperazinrings aus, der mit einer Ethylgruppe substituiert ist, und einer Methylestergruppe, die an die Nicotinsäureeinheit gebunden ist. Aufgrund seiner einzigartigen chemischen Struktur und seines potenziellen biologischen Aktivitätsprofils ist es in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-(4-Ethylpiperazin-1-yl)-2-methylnicotinat umfasst typischerweise die folgenden Schritte:
Bildung des Piperazinrings: Der Piperazinring kann durch die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen synthetisiert werden.
Substitution mit der Ethylgruppe: Die Ethylgruppe wird durch Reaktion von geschützten 1,2-Diaminen mit 2-Bromethyldiphenylsulfoniumtriflat unter basischen Bedingungen in den Piperazinring eingeführt.
Anbindung an die Nicotinsäure: Der letzte Schritt beinhaltet die Veresterung der Nicotinsäure mit Methanol in Gegenwart eines Katalysators, um die Methylestergruppe zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl-6-(4-Ethylpiperazin-1-yl)-2-methylnicotinat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethyl Group: The ethyl group is introduced to the piperazine ring via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment to Nicotinic Acid: The final step involves the esterification of nicotinic acid with methanol in the presence of a catalyst to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-6-(4-Ethylpiperazin-1-yl)-2-methylnicotinat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate des Piperazinrings.
Reduktion: Reduzierte Formen der Estergruppe.
Substitution: Substituierte Piperazinderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-6-(4-Ethylpiperazin-1-yl)-2-methylnicotinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen neuroprotektiven und entzündungshemmenden Eigenschaften.
Industrie: In der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-(4-Ethylpiperazin-1-yl)-2-methylnicotinat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung zielt auf Proteine ab, die an der Entzündungsreaktion beteiligt sind, wie NF-kB und ATF4.
Beteiligte Signalwege: Es hemmt den NF-kB-Entzündungsweg und reduziert den Stress des endoplasmatischen Retikulums, was zu einer verringerten Apoptose und Entzündung führt.
Wirkmechanismus
The mechanism of action of Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Methyl-6-(4-Ethylpiperazin-1-yl)-2-methylnicotinat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- Ethyl-2-(4-((1-(4-Fluorphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidin-5-carboxylat .
- Thiazolderivate : Diese Verbindungen zeigen ebenfalls diverse biologische Aktivitäten, darunter entzündungshemmende und neuroprotektive Eigenschaften .
Einzigartigkeit
Methyl-6-(4-Ethylpiperazin-1-yl)-2-methylnicotinat ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Piperazinring und seines Potenzials, mehrere biologische Signalwege zu modulieren, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
methyl 6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-4-16-7-9-17(10-8-16)13-6-5-12(11(2)15-13)14(18)19-3/h5-6H,4,7-10H2,1-3H3 |
InChI-Schlüssel |
BLKBMRSRZYHTRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
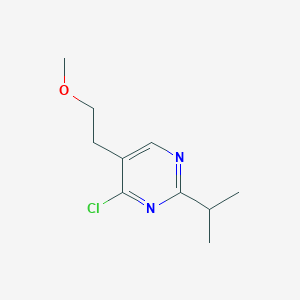

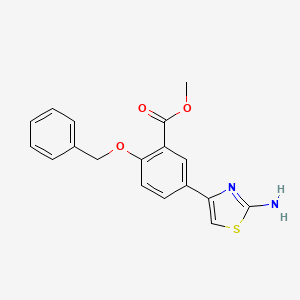

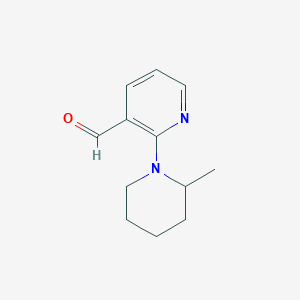
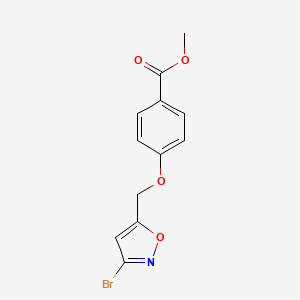
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

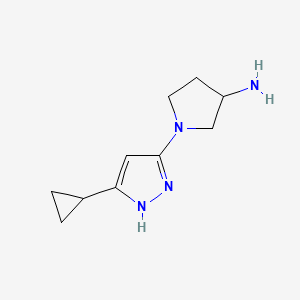

![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
